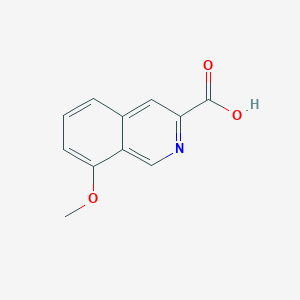

8-Methoxyisoquinoline-3-carboxylic acid

Description

Propriétés

Formule moléculaire |

C11H9NO3 |

|---|---|

Poids moléculaire |

203.19 g/mol |

Nom IUPAC |

8-methoxyisoquinoline-3-carboxylic acid |

InChI |

InChI=1S/C11H9NO3/c1-15-10-4-2-3-7-5-9(11(13)14)12-6-8(7)10/h2-6H,1H3,(H,13,14) |

Clé InChI |

OPEUHDFGZSVFQH-UHFFFAOYSA-N |

SMILES canonique |

COC1=CC=CC2=CC(=NC=C21)C(=O)O |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

8-Chloroisoquinoline-3-carboxylic Acid (CID 92133529)

- Structure : Substitutes methoxy (8-OMe) with chlorine (8-Cl).

- This substitution may also alter binding affinity in biological systems due to differences in steric and electronic profiles .

- Molecular Formula: C₁₀H₆ClNO₂ vs. C₁₁H₉NO₃ (8-methoxy derivative).

1-(Cyclopropylmethoxy)isoquinoline-3-carboxylic Acid

Methyl 7,8-Dihydroxy-3-isoquinolinecarboxylate (CAS 146515-39-1)

- Structure : Features dihydroxy groups (7,8-OH) and a methyl ester instead of carboxylic acid.

- Impact: The ester form reduces polarity, improving membrane permeability but requiring hydrolysis for activation.

Quinoline Derivatives

8-Methylquinoline-3-carboxylic Acid

- Structure: Quinoline backbone (nitrogen at position 1 vs. isoquinoline’s position 2) with a methyl group at position 6.

- Impact: The quinoline framework may exhibit distinct electronic properties, affecting π-π stacking interactions. Methyl’s hydrophobicity vs. methoxy’s polarity could influence solubility and bioavailability .

6-Methoxyquinoline-3-carboxylic Acid (CAS 71082-47-8)

- Structure: Methoxy at position 6 (quinoline) vs. 8 (isoquinoline).

- For example, the 6-methoxy group in quinoline may align differently with enzyme active sites compared to the 8-methoxy in isoquinoline .

Substitution Patterns and Functional Group Effects

Carboxylic Acid vs. Ester Derivatives

- Example: Methyl ester of 7,8-dihydroxy-3-isoquinolinecarboxylate (CAS 146515-39-1) vs. free carboxylic acid.

- Impact : Esters generally exhibit higher lipophilicity, enhancing cellular uptake but requiring enzymatic cleavage for activity. Free carboxylic acids offer immediate ionic interactions but may have reduced membrane permeability .

Halogen vs. Methoxy Substitutents

- Example: 8-Chloro-4-hydroxy-6-methylquinoline-3-carboxylic acid (CAS 927800-99-5) vs. 8-methoxyisoquinoline-3-carboxylic acid.

- Impact : Chlorine’s electronegativity increases acidity of adjacent groups, while hydroxy and methyl substituents introduce additional hydrogen-bonding and steric effects, respectively .

Data Tables

Table 1: Structural Comparison of Key Analogs

Table 2: Functional Group Impact on Properties

| Functional Group | Example Compound | Effect on Properties |

|---|---|---|

| Methoxy (-OMe) | This compound | Increases electron density, enhances solubility via polarity. |

| Chloro (-Cl) | 8-Chloroisoquinoline-3-carboxylic acid | Electron-withdrawing, may increase acidity and alter binding interactions. |

| Ester (-COOCH₃) | Methyl 7,8-dihydroxy-3-isoquinolinecarboxylate | Reduces polarity, improves lipophilicity and membrane permeability. |

Q & A

What are the common synthetic pathways for 8-Methoxyisoquinoline-3-carboxylic acid, and how do reaction conditions influence yield?

Basic

The synthesis typically involves cyclization of precursor amines or nitro derivatives. For example, lactamization of 8-amino-7-substituted-1,4-dihydroquinoline-3-carboxylic acid derivatives using polyphosphoric acid (PPA) as a catalyst under thermal conditions (70–80°C, 24–72 hours) is a documented method . Reduction of nitro precursors (e.g., 8-nitro-7-substituted derivatives) precedes cyclization. Solvent choice (e.g., aqueous ethanol) and reaction time critically affect purity and yield.

Advanced

Optimizing substituent positioning (e.g., methoxy groups) requires regioselective functionalization. For instance, introducing methoxy groups via nucleophilic substitution or protecting-group strategies (e.g., using Boc or Fmoc) can minimize side reactions. Thermal stability studies (TGA/DSC) are recommended to assess decomposition risks during prolonged heating .

Which analytical techniques are most effective for characterizing this compound?

Basic

High-performance liquid chromatography (HPLC) with UV detection (λ = 254–280 nm) is standard for purity assessment (>95% by GC/HPLC) . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity, with methoxy protons resonating at δ 3.8–4.0 ppm and carboxylic acid protons (if present) at δ 10–12 ppm .

Advanced

Mass spectrometry (HRMS or ESI-MS) identifies trace byproducts, such as decarboxylated derivatives. X-ray crystallography resolves stereochemical ambiguities in crystalline derivatives, though solubility challenges may require co-crystallization agents .

How does solvent polarity impact the solubility and reactivity of this compound?

Basic

The compound exhibits limited solubility in nonpolar solvents (e.g., hexane) but dissolves in polar aprotic solvents like DMSO or DMF. Aqueous ethanol (50–70%) is ideal for reactions involving nucleophiles (e.g., amino acids) due to balanced solubility and reactivity .

Advanced

Computational studies (COSMO-RS) predict solubility parameters and solvatochromic effects. Methoxy groups enhance hydrophobicity, requiring solvent mixtures for homogeneous reaction conditions. Solvent choice also influences protonation states of the carboxylic acid group, affecting reaction kinetics .

What strategies address low yields in the coupling of this compound with amino acids?

Advanced

Activation of the carboxylic acid using carbodiimides (e.g., EDC/HOBt) improves coupling efficiency with primary amines. Monitoring pH (e.g., NaHCO₃ buffer) prevents premature protonation of the amino acid nucleophile. Kinetic studies (e.g., in situ FTIR) identify optimal reaction windows to minimize hydrolysis .

How can contradictory spectroscopic data (e.g., NMR shifts) be resolved for derivatives?

Advanced

Variable-temperature NMR (VT-NMR) clarifies dynamic effects like tautomerism. Isotopic labeling (e.g., ¹³C-carboxylic acid) or 2D techniques (HSQC, HMBC) assign overlapping signals. Comparative analysis with structurally analogous compounds (e.g., 7-methoxyindole derivatives) provides reference benchmarks .

What in vitro assays are suitable for evaluating the biological activity of this compound?

Advanced

Quinoline derivatives often target enzymes like topoisomerases or kinases. Assays include:

- Fluorescence-based inhibition assays (e.g., DNA intercalation studies).

- Cellular uptake studies (LC-MS quantification) in relevant cell lines.

- Toxicity profiling (MTT assays) to differentiate therapeutic vs. cytotoxic effects .

How can computational modeling predict the compound’s interaction with biological targets?

Advanced

Docking simulations (AutoDock Vina) using crystal structures of target proteins (e.g., PDB entries) identify binding poses. QSAR models correlate substituent effects (e.g., methoxy position) with activity. MD simulations assess stability of ligand-protein complexes under physiological conditions .

What safety protocols are critical when handling this compound?

Basic

Use nitrile gloves and fume hoods to avoid dermal/ inhalation exposure. Contaminated gloves must be disposed as hazardous waste . For spills, neutralize with inert adsorbents (e.g., vermiculite) and avoid drainage contamination .

How can reproducibility issues in synthesis be mitigated?

Advanced

Standardize precursor purification (e.g., recrystallization from ethanol/water). Document reaction parameters (e.g., humidity, stirring rate) rigorously. Use internal standards (e.g., deuterated analogs) in NMR to verify consistency .

What methods enable selective modification of the isoquinoline ring?

Advanced

Electrophilic aromatic substitution (e.g., nitration) at the 5- or 6-position is feasible under controlled acidity. Directed ortho-metalation (DoM) with lithium amides allows regioselective functionalization. Protecting the carboxylic acid as an ester prevents unwanted side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.